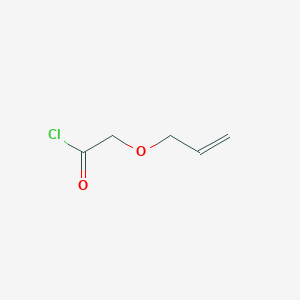
4-Iodo-2-methoxy-1,1'-biphenyl
描述
4-Iodo-2-methoxy-1,1'-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an iodine atom attached to the fourth position of one benzene ring and a methoxy group attached to the second position of the other benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxy-1,1'-biphenyl can be achieved through several methods. One common approach involves the iodination of 2-methoxy biphenyl. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 2-methoxy biphenyl in a suitable solvent such as dichloromethane.
- Add iodine and the oxidizing agent to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 4-Iodo-2-methoxy-1,1'-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and organolithium compounds.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: The biphenyl structure allows for coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran, organolithium compounds in ether.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Coupling: Boronic acid derivatives, palladium catalysts, bases such as potassium carbonate, solvents like toluene or dimethylformamide.
Major Products:
- Substitution reactions yield various substituted biphenyl derivatives.
- Oxidation reactions produce carbonyl-containing biphenyl compounds.
- Coupling reactions result in biaryl compounds with extended conjugation.
科学研究应用
Chemistry: 4-Iodo-2-methoxy-1,1'-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to drug discovery and development.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs). Its unique structural properties enhance the performance of these materials in electronic devices.
作用机制
The mechanism of action of 4-Iodo-2-methoxy-1,1'-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The iodine and methoxy groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects. In materials science, the compound’s electronic properties contribute to its function in devices like OLEDs.
相似化合物的比较
4-Bromo 2-methoxy biphenyl: Similar structure with a bromine atom instead of iodine.
4-Chloro 2-methoxy biphenyl: Similar structure with a chlorine atom instead of iodine.
4-Fluoro 2-methoxy biphenyl: Similar structure with a fluorine atom instead of iodine.
Uniqueness: 4-Iodo-2-methoxy-1,1'-biphenyl is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties. The larger atomic size and higher polarizability of iodine compared to other halogens can influence the compound’s behavior in chemical reactions and its interactions with biological targets or materials.
属性
分子式 |
C13H11IO |
|---|---|
分子量 |
310.13 g/mol |
IUPAC 名称 |
4-iodo-2-methoxy-1-phenylbenzene |
InChI |
InChI=1S/C13H11IO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI 键 |
JJTYVHMNTCTAPS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)I)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





methanone](/img/structure/B8276945.png)




![2-Chloro-1-fluoro-4-[(4-fluorobenzyl)sulfonyl]benzene](/img/structure/B8276988.png)




